4-Iodo-5-methylindoline-2,3-dione
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Overview
Description
4-Iodo-5-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methylindoline-2,3-dione typically involves the iodination of 5-methylindoline-2,3-dione. One common method is the reaction of 5-methylindoline-2,3-dione with iodine in the presence of an oxidizing agent . The reaction is usually carried out in a suitable solvent such as acetic acid or ethanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methylindoline-2,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline-2,3-dione moiety can undergo redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indoline-2,3-dione derivatives .
Scientific Research Applications
4-Iodo-5-methylindoline-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylindoline-2,3-dione is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they can bind to enzymes, receptors, or DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methylindoline-2,3-dione: This compound is structurally similar but lacks the iodine substituent.
4-Methylindoline-2,3-dione: Another similar compound with a methyl group instead of an iodine atom.
Uniqueness
4-Iodo-5-methylindoline-2,3-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other indoline-2,3-dione derivatives .
Properties
Molecular Formula |
C9H6INO2 |
---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
4-iodo-5-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6INO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
InChI Key |
VLJVVBMDLXWFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)I |
Origin of Product |
United States |
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